Octanoic acid, 2-tetradecyl ester
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Overview
Description
. This compound is characterized by its long carbon chain, which contributes to its unique chemical properties and applications.
Preparation Methods
The synthesis of octanoic acid, 2-tetradecyl ester typically involves the esterification of octanoic acid with tetradecanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Octanoic acid, 2-tetradecyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can undergo oxidation reactions, typically using strong oxidizing agents, to form various oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms, depending on the reagents and conditions used.
Common reagents for these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions are octanoic acid, tetradecanol, and their respective oxidized or reduced forms .
Scientific Research Applications
Octanoic acid, 2-tetradecyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in chromatographic analysis and as a reactant in organic synthesis.
Biology: Investigated for its potential role in biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of octanoic acid, 2-tetradecyl ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems to release octanoic acid and tetradecanol, which can then participate in metabolic pathways. The long carbon chain of the ester also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Octanoic acid, 2-tetradecyl ester can be compared with other esters such as:
Octanoic acid, 2-butyl ester: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Octanoic acid, 2-phenylethyl ester: Contains an aromatic ring, which imparts different reactivity and applications.
The uniqueness of this compound lies in its long carbon chain, which provides distinct properties and applications compared to shorter-chain esters .
Properties
CAS No. |
55193-79-8 |
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Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
tetradecan-2-yl octanoate |
InChI |
InChI=1S/C22H44O2/c1-4-6-8-10-11-12-13-14-16-17-19-21(3)24-22(23)20-18-15-9-7-5-2/h21H,4-20H2,1-3H3 |
InChI Key |
QXSNVCKPMDUHJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)OC(=O)CCCCCCC |
Origin of Product |
United States |
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